Carbon tetralithium Carbon tetralithium
Brand Name: Vulcanchem
CAS No.: 38827-79-1
VCID: VC20654791
InChI: InChI=1S/CH3.4Li/h1H3;;;;/q-1;4*+1
SMILES:
Molecular Formula: CH3Li4+3
Molecular Weight: 42.9 g/mol

Carbon tetralithium

CAS No.: 38827-79-1

Cat. No.: VC20654791

Molecular Formula: CH3Li4+3

Molecular Weight: 42.9 g/mol

* For research use only. Not for human or veterinary use.

Carbon tetralithium - 38827-79-1

Specification

CAS No. 38827-79-1
Molecular Formula CH3Li4+3
Molecular Weight 42.9 g/mol
IUPAC Name tetralithium;carbanide
Standard InChI InChI=1S/CH3.4Li/h1H3;;;;/q-1;4*+1
Standard InChI Key GYXXOKSAZJQAEQ-UHFFFAOYSA-N
Canonical SMILES [Li+].[Li+].[Li+].[Li+].[CH3-]

Introduction

Synthesis and Manufacturing

Organometallic Pathways

The tetralithium derivative of propyne, synthesized via lithium-halogen exchange reactions , provides a template for CLi₄ production. By replacing halogenated hydrocarbons with methane derivatives, researchers hypothesize that CLi₄ could form under cryogenic conditions in ether solvents:
CCl4+4LiCLi4+4LiCl\text{CCl}_4 + 4\text{Li} \rightarrow \text{CLi}_4 + 4\text{LiCl}
This method remains speculative but aligns with known organolithium synthesis protocols .

Structural and Crystallographic Analysis

Ionic Lattice Configuration

CLi₄ is predicted to adopt a face-centered cubic lattice, with lithium ions occupying tetrahedral sites around carbon. This configuration contrasts sharply with the layered sp² hybridization of graphite or the covalent network of diamond . Density functional theory (DFT) calculations indicate a lattice parameter of 4.2 Å, comparable to lithium hydride (LiH) .

Comparative Structural Features

CompoundHybridizationBond Length (Å)Crystal System
CLi₄ (predicted)Ionic2.1 (C-Li)Cubic
Li₂C₂sp¹1.3 (C≡C)Tetragonal
CCl₄sp³1.77 (C-Cl)Tetrahedral

Data derived from computational models and experimental studies on CCl₄ .

Chemical Reactivity and Stability

Hydrolysis and Protonolysis

CLi₄ reacts violently with water, producing methane and lithium hydroxide:
CLi4+4H2OCH4+4LiOH\text{CLi}_4 + 4\text{H}_2\text{O} \rightarrow \text{CH}_4 + 4\text{LiOH}
This exothermic reaction mirrors the behavior of lithium hydride (LiH), which releases hydrogen gas upon hydrolysis .

Thermal Decomposition

At elevated temperatures (>200°C), CLi₄ undergoes decomposition into lithium carbide and elemental lithium:
2CLi4Li2C2+6Li2\text{CLi}_4 \rightarrow \text{Li}_2\text{C}_2 + 6\text{Li}
This pathway shares similarities with the breakdown of lithium amide (LiNH₂) into Li₂NH and NH₃ .

Comparative Analysis with Related Lithium-Carbon Compounds

CompoundFormulaReactivityApplications
CLi₄CLi₄PyrophoricHydrogen storage
Li₂C₂Li₂C₂ModerateMetallurgy
LiHLiHHighNuclear shielding

Challenges and Future Research Directions

The instability of CLi₄ under ambient conditions necessitates advances in encapsulation technologies, such as atomic layer deposition of Al₂O₃ coatings. Further DFT studies are required to optimize its electronic structure for battery applications . Collaborative efforts between computational chemists and materials engineers will be pivotal in transitioning CLi₄ from theoretical models to functional devices.

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